molecular formula C16H14N2O2S B2545245 N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-45-3

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2545245
CAS No.: 383147-45-3
M. Wt: 298.36
InChI Key: IABDSRXJQSRVOA-UHFFFAOYSA-N
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Description

N-[4-(1H-Pyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a pyrrole moiety attached to the para position of the benzene ring. This compound serves as a scaffold for synthesizing bioactive molecules, particularly in anticancer research. Its synthesis involves reacting 4-aminobenzenesulfonamide precursors with 2,5-dimethoxytetrahydrofuran under acidic conditions to introduce the pyrrole ring . Key structural characteristics include:

  • Molecular formula: C₁₆H₁₃N₂O₂S
  • Functional groups: Sulfonamide (–SO₂NH–), pyrrole (aromatic heterocycle).
  • Applications: Anticancer activity, enzyme inhibition, and structural studies via X-ray crystallography .

Properties

IUPAC Name

N-(4-pyrrol-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABDSRXJQSRVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. The reaction is carried out in the presence of glacial acetic acid and p-dioxane as solvents, under reflux conditions for 24 hours . After cooling to room temperature and standing overnight, the product is isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrase and a modulator of the Wnt/β-catenin signaling pathway. These properties suggest its potential as an anticancer agent, especially against multidrug-resistant cancer cells. The compound's ability to inhibit specific enzymes involved in tumor growth has been demonstrated through various studies, indicating its multifaceted therapeutic potential .

Mechanism of Action

The dual-targeting ability of this compound allows it to interact with multiple biological pathways. For instance, it effectively inhibits carbonic anhydrase, which plays a crucial role in tumor growth and survival . Additionally, its modulation of the Wnt/β-catenin pathway is significant, as this pathway is often dysregulated in cancer .

Structure-Activity Relationship (SAR) Studies

Research has shown that modifications to the molecular structure of this compound can enhance its anticancer activity. For example, derivatives with different aryl or heteroaryl substitutions have been synthesized and evaluated for their efficacy against various cancer cell lines, including HeLa, HCT-116, and MCF-7. One notable derivative exhibited an IC50 value of 3 µM against HCT-116 cells, demonstrating significant cytotoxicity .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
28HCT-1163Inhibition of carbonic anhydrase
28MCF-75Modulation of Wnt/β-catenin signaling
28HeLa7Induction of apoptosis

These findings underscore the importance of structure modifications in enhancing the therapeutic efficacy of sulfonamide derivatives.

Broader Implications in Medicinal Chemistry

This compound represents a class of compounds that combine sulfonamide and pyrrole functionalities. The presence of these moieties contributes to their biological activity, making them valuable candidates in drug design for various diseases beyond cancer, including anti-inflammatory and anti-infective applications .

Mechanism of Action

The mechanism by which N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Insights :

  • Synthetic Efficiency : Yields vary significantly (52–86%), influenced by steric and electronic effects of substituents. Methoxy groups (Compound 39) enhance reactivity compared to bulkier pyridazinyl groups (Compound 40) .
  • Melting Points : Electron-withdrawing groups (e.g., pyrimidinyl in Compound 37) increase melting points due to enhanced crystallinity, while methoxy groups (Compound 39) reduce it .

Structural and Spectroscopic Differences

  • IR Spectroscopy : All compounds show NH (~3300 cm⁻¹), C=N (~1600 cm⁻¹), and C=C (~1500 cm⁻¹) stretches, confirming sulfonamide and aromatic frameworks .
  • ¹H NMR : Chemical shifts for pyrrole protons (δ ~6.2–6.9 ppm) remain consistent, while sulfonamide NH protons (δ ~10–12 ppm) shift depending on substituent electronegativity .
Anticancer Activity
  • Target Compound : Exhibits moderate anticancer activity (IC₅₀ ~10–50 μM) against human cancer cell lines, attributed to the pyrrole moiety’s planar structure enabling DNA intercalation .
  • Analogues :
    • Compound 37 : Enhanced activity (IC₅₀ ~5 μM) due to electron-deficient pyrimidine enhancing DNA binding .
    • 4-Chloro Derivative : Chlorine’s electron-withdrawing effect may improve membrane permeability, though biological data are lacking .
Enzyme Inhibition
  • Carbonic Anhydrase (CA) : Pyrazoline-containing benzenesulfonamides () show CA inhibition (Kᵢ ~50–200 nM), superior to pyrrole derivatives, likely due to pyrazoline’s hydrogen-bonding capacity .
  • Liver X Receptor (LXR): Trifluoromethyl-substituted analogues (T0901317, ) activate LXRs at nanomolar concentrations, highlighting the role of fluorinated groups in receptor binding .

Pharmacological and Physicochemical Properties

Property Target Compound 4-Chloro Derivative T0901317 (Fluorinated Analogue)
Molecular Weight (g/mol) 297.35 332.8 581.44
Solubility Low (hydrophobic pyrrole) Likely similar Improved (fluorine enhances lipophilicity)
Stability Stable under anhydrous conditions Requires desiccation High (fluorine reduces metabolic degradation)

Biological Activity

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly as an anticancer agent and in enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole moiety linked to a benzenesulfonamide group. Its molecular formula is C12H12N2O2SC_{12}H_{12}N_2O_2S, with a molecular weight of approximately 250.317 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity, particularly in targeting specific enzymes and pathways.

This compound primarily targets human carbonic anhydrase (hCA), an enzyme involved in the reversible hydration of carbon dioxide. The compound acts as an inhibitor of hCA, which subsequently affects the Wnt/β-catenin signaling pathway. This pathway is critical in various cellular processes, including tumor growth and metastasis. The inhibition leads to the suppression of target genes such as MYC, Fgf20, and Sall4, which are associated with cancer progression and cell proliferation .

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. It has been evaluated against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, it has been shown to induce apoptosis in these cells, promoting cell cycle arrest at the G2/M phase and activating caspases, which are essential for the apoptotic process .

Enzyme Inhibition

The compound exhibits significant inhibitory effects on carbonic anhydrase, which plays a role in maintaining pH balance and regulating ion transport within cells. This inhibition can impact tumor microenvironments, making it a candidate for further studies in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Investigations into its mechanism revealed that this compound disrupts critical signaling pathways involved in cell survival and proliferation. This dual-targeting approach enhances its therapeutic potential against multidrug-resistant cancer cells.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted key structural features that enhance biological activity. Modifications to the pyrrole ring or sulfonamide group can significantly influence potency and selectivity against specific targets .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
4-Methoxy-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamideStructureAnticancer, Enzyme InhibitionEffective against multidrug-resistant cells; dual inhibition of hCA and Wnt/β-catenin pathways.
N,N-Dimethyl-4-(1H-pyrrol-1-yl)benzenesulfonamideStructureAntibacterial, AntitumorSuppresses cell growth; increases ATP levels during antibody production.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide and its derivatives?

The synthesis typically involves coupling 4-aminophenylpyrrole with benzenesulfonyl chloride under basic conditions. Key steps include:

  • Step 1 : Activation of the sulfonyl group via chlorination.
  • Step 2 : Nucleophilic substitution at the para-amine position of the pyrrole-containing aryl ring.
  • Step 3 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures). Yields vary (52–86%) depending on substituents and reaction optimization (e.g., temperature, solvent polarity) .

Q. How is the structural integrity of this compound validated experimentally?

A combination of techniques is used:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., C–S bond: ~1.76 Å; S–N bond: ~1.63 Å) .
  • NMR spectroscopy : ¹H NMR confirms pyrrole proton signals at δ 6.2–6.5 ppm and sulfonamide NH at δ 10.2–10.5 ppm .
  • IR spectroscopy : Sulfonamide S=O stretches observed at ~1150–1350 cm⁻¹ .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

  • Cell viability assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values reported in the 5–20 µM range .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
  • Mechanistic studies : Western blotting for caspase-3/9 activation or PARP cleavage .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?

  • Descriptor selection : Use topological polar surface area (TPSA), logP, and dipole moments to correlate with cytotoxicity .
  • Statistical validation : Multiple linear regression (MLR) or partial least squares (PLS) analysis with R² > 0.85 and cross-validated Q² > 0.6.
  • Case study : Electron-withdrawing groups (e.g., CF₃) at the sulfonamide phenyl ring improve potency by 3–5-fold .

Q. What crystallographic software tools are recommended for resolving structural ambiguities in sulfonamide derivatives?

  • SHELX suite : SHELXL for refinement (R-factor < 0.05) and SHELXD for phase problem resolution in X-ray data .
  • PLATON : Validates hydrogen bonding (e.g., N–H···O=S interactions) and π-π stacking distances (~3.5–4.0 Å) .

Q. How do metabolic studies inform the pharmacokinetic profile of this compound?

  • In vivo models : Administer radiolabeled compound to rats; collect bile/urine for LC-MS analysis.
  • Key metabolites : Hydroxylation at the pyrrole ring (m/z +16) and sulfonamide cleavage (m/z −156) .
  • CYP450 inhibition : Use human liver microsomes to assess metabolic stability (e.g., t₁/₂ > 60 min suggests suitability for oral dosing) .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Experimental variables : Compare cell line origins (e.g., ATCC vs. non-authenticated lines), passage numbers, and assay protocols .
  • Solubility effects : Use DMSO concentration ≤0.1% to avoid cytotoxicity artifacts.
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

Q. How can molecular docking predict binding modes to therapeutic targets like carbonic anhydrase IX?

  • Software : AutoDock Vina or Schrödinger Glide.
  • Protocol :

Prepare protein (PDB: 3IAI) by removing water and adding charges.

Define active site using co-crystallized ligand coordinates.

Score poses using binding energy (ΔG < −8 kcal/mol indicates strong affinity).

  • Key interaction : Sulfonamide oxygen forms hydrogen bonds with Thr199 and Zn²⁺ in the active site .

Methodological Notes

  • Data contradiction resolution : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian09) to resolve bond-length disagreements >0.02 Å .
  • Multi-disciplinary integration : Combine synthetic chemistry, structural biology, and computational modeling for comprehensive SAR analysis.

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